![molecular formula C9H10BrNO2S B1469283 1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid CAS No. 1342033-57-1](/img/structure/B1469283.png)
1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine rings was described in a paper . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of BTMAC includes a five-membered ring containing nitrogen and oxygen atoms. More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Chemical Reactions Analysis
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Wissenschaftliche Forschungsanwendungen
-
Structural and Spectroscopic Characterization
- Field : Physics and Chemistry .
- Application : The compound 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one (BTNP) was studied for its structural and spectroscopic properties .
- Method : The molecular structure of BTNP was simulated using B3LYP and CAM-B3LYP levels of density functional theory. Its characterization was performed based on B3LYP level .
- Results : It was found that BTNP is an efficient NLO material due to electronic transitions and conjugative interactions .
-
Organic Solar Cells
- Field : Material Science .
- Application : Donor–acceptor (D–A) conjugated polymers based on 4-(4-((2-ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole (EPDP) and 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (BTBP) or 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole were synthesized for use in organic solar cells .
- Method : The polymers were synthesized via direct (hetero)arylation polymerization using Pd(OAc)2 and PCy3·HBF4 as a catalyst system .
- Results : The synthesized D–A conjugated polymers were applied for the fabrication of organic solar cells based on bulk-heterojunction (BHJ) structures .
-
Chemical Intermediate
- Field : Chemistry .
- Application : The compound (5-bromothiophen-2-yl)methylamine is used as a chemical intermediate .
- Method : This compound is typically synthesized in a laboratory setting and can be used in the production of other chemicals .
- Results : The specific outcomes depend on the chemicals it is combined with and the reaction conditions .
-
Nonlinear Optical Material
- Field : Material Science .
- Application : The compound 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl) prop-2-en-1-one (BTNP) has unique and highly attractive properties, which make them a new kind of nonlinear optical (NLO) organic material .
- Method : The specific methods of application would depend on the specific use case, but generally involve incorporating the compound into an optical device .
- Results : The compound has shown promise for wide applications in the fields of optics .
-
Antimicrobial Activities
- Field : Biochemistry .
- Application : Some 1-phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines have been synthesized and studied for their antimicrobial activities .
- Method : The pyrazolines were synthesized via solid phase cyclization using a solvent-free environmentally greener catalyst fly ash: H2SO4 under microwave irradiation .
- Results : All synthesized pyrazoline derivatives showed moderate antimicrobial activities against bacterial and fungal strains .
-
Synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
- Field : Organic Chemistry .
- Application : Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is an intermediate in the production of certain anthranilamide compounds that are of interest as insecticides .
- Method : The compound is produced from ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate through an oxidation reaction in acetonitrile system in the presence of potassium persulfate using sulfuric acid as catalyst .
- Results : The reported yield is about 75-80% .
Eigenschaften
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-2-1-7(14-8)5-11-3-6(4-11)9(12)13/h1-2,6H,3-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYLQJLCPYEIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(S2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



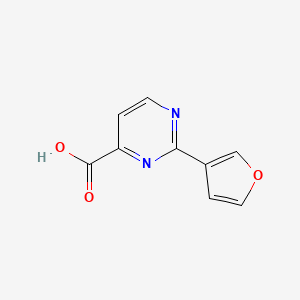


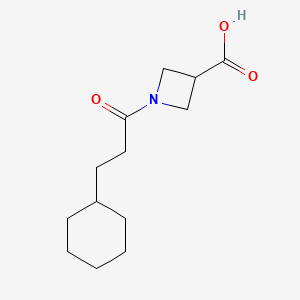
![1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469206.png)
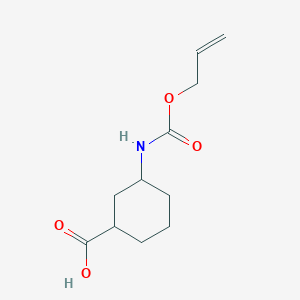
![[3-(Furan-3-yl)phenyl]methanamine](/img/structure/B1469209.png)

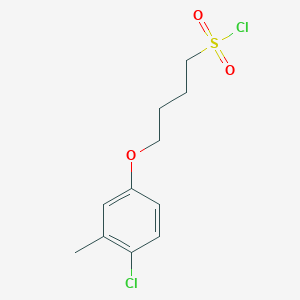
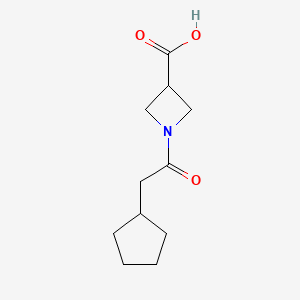
![1-[(Propylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469215.png)


